molecular formula C9H10BrNO B1375934 4-Bromo-5,6,7,8-tetrahydroisoquinolin-8-OL CAS No. 1428652-84-9

4-Bromo-5,6,7,8-tetrahydroisoquinolin-8-OL

Cat. No.: B1375934
CAS No.: 1428652-84-9
M. Wt: 228.09 g/mol
InChI Key: WAUCFCDXBSONNH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5,6,7,8-tetrahydroisoquinolin-8-OL typically involves the bromination of tetrahydroisoquinoline derivatives. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane . The reaction is carried out under controlled temperature conditions to ensure selective bromination at the desired position on the isoquinoline ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5,6,7,8-tetrahydroisoquinolin-8-OL undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives, while substitution reactions can produce a variety of substituted isoquinolines .

Mechanism of Action

The mechanism of action of 4-Bromo-5,6,7,8-tetrahydroisoquinolin-8-OL involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-5,6,7,8-tetrahydroisoquinolin-8-OL is unique due to its specific substitution pattern and the presence of both bromine and hydroxyl groups. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development .

Properties

IUPAC Name

4-bromo-5,6,7,8-tetrahydroisoquinolin-8-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO/c10-8-5-11-4-7-6(8)2-1-3-9(7)12/h4-5,9,12H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAUCFCDXBSONNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CN=CC(=C2C1)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A suspension of 4-bromo-6,7-dihydroisoquinolin-8(5H)-one (intermediate A-2 [C]) (2.135 g, 9.44 mmol) in MeOH (18.9 mL) was cooled to 0° C. and treated with NaBH4 (357 mg, 9.44 mmol) in 5 portions over 30 min. The reaction was stirred for ¾ h at 0° C., then AcOH was added dropwise until a pH ˜5-6 was obtained and the reaction mixture was evaporated. The residue was diluted with water and poured into aq. sat. NaHCO3-solution, then extracted with EtOAc (3×). The organic layers are washed once with aq. sat. NaHCO3 and aq. 10% NaCl solution, dried over Na2SO4 and concentrated in vacuo. The residue was precipitated with CH2Cl2/n-pentane to afford the title compound (1.98 g, 92%) as dark brown viscous oil. MS: 227 (M+, 1Br).
Quantity
2.135 g
Type
reactant
Reaction Step One
Name
Quantity
18.9 mL
Type
solvent
Reaction Step One
Name
Quantity
357 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
92%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Bromo-5,6,7,8-tetrahydroisoquinolin-8-OL
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Reactant of Route 6
4-Bromo-5,6,7,8-tetrahydroisoquinolin-8-OL

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